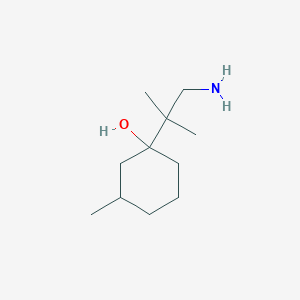

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL

Description

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-9-5-4-6-11(13,7-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3 |

InChI Key |

KQKZOEGEVZJGGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Cyclohexanol Core Formation

The cyclohexanol moiety can be synthesized through several classical routes:

- Hydrogenation of cyclohexanone derivatives : A common approach involves hydrogenating cyclohexanone or its derivatives under catalytic conditions.

- Cyclization of suitable precursors : For instance, cyclization of open-chain amino alcohols or related intermediates.

Introduction of the Amino Group and Side Chains

The amino group at the 1-position can be introduced via:

- Nucleophilic substitution : Using amino nucleophiles to replace suitable leaving groups on precursor molecules.

- Reductive amination : Converting ketones or aldehydes into amines via imine formation followed by reduction.

Side chains such as the 2-methylpropan-2-yl group are typically attached through:

- Alkylation reactions : Using alkyl halides or related reagents to append methyl groups.

- Grignard or organolithium reagents : For carbon chain extension and functionalization.

Specific Synthesis Pathway

Based on the literature, a plausible synthetic route involves:

- Starting from cyclohexanone derivatives, perform selective functionalization to introduce hydroxyl groups at the desired positions.

- Use of aminoalkylation reactions to install the amino group at the cyclohexane ring.

- Alkylation with methyl-propan-2-yl groups to achieve the side-chain substitution.

Data Tables of Relevant Reactions and Conditions

Note: These steps are representative; actual synthesis may involve variations based on specific intermediates and conditions.

Notable Research Discoveries and Optimizations

Recent research indicates that:

- Catalytic hydrogenation provides high yields of cyclohexanol derivatives with minimal by-products.

- Amination reactions using ammonium salts or amines under basic conditions are efficient for introducing amino groups.

- Side-chain alkylation using methyl iodide or similar methylating agents is optimized at elevated temperatures with polar aprotic solvents like dimethylformamide (DMF).

- Selective hydroxylation can be achieved using osmium tetroxide, especially for diol formation at specific positions on the cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl)-3-methylcyclohexan-1-ol (O-1966)

- Structure: Features a phenyl ring substituted with dimethoxy and 2-methyloctan-2-yl groups at the 4-position, attached to a 3-methylcyclohexanol core.

- Pharmacology: Exhibits high affinity for cannabinoid receptor CB2R (KiCB2R = 23 ± 2.1 nM) and selectivity over CB1R (KiCB1R = 5055 ± 984 nM). Demonstrated neuroprotective effects in preclinical studies at doses of 0.1–10 mg·kg⁻¹ .

- Key Difference : The aromatic phenyl group and bulky 2-methyloctan-2-yl substituent enhance lipophilicity and receptor selectivity compared to the target compound’s aliphatic amine group.

1-(Aminomethyl)-3-methylcyclohexan-1-ol

- Structure: Contains a simpler aminomethyl group (-CH₂NH₂) at the 1-position instead of the branched 1-amino-2-methylpropan-2-yl group.

- Molecular Formula: C₉H₁₉NO (vs. C₁₀H₂₁NO for the target compound).

- Key Difference : Reduced steric bulk may improve solubility but diminish steric shielding effects on the amine group.

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol (Positional Isomer)

- Structure: Methyl group at the 2-position of the cyclohexanol ring instead of the 3-position.

- Molecular Formula: C₁₀H₂₁NO (identical to the target compound).

3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol

- Structure: Complex substituents, including ethenyl, methyl, and isopropyl groups on the cyclohexanol core.

- Natural Relevance: Identified as a derivative of shyobunol, a sesquiterpene alcohol found in plants.

Comparative Data Table

Biological Activity

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL, also known by its CAS number 1499417-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| CAS Number | 1499417-85-4 |

| Structural Formula | Structure |

The biological activity of 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may exhibit properties similar to those of other cyclohexanol derivatives, which are known for their ability to modulate neurotransmitter systems, particularly the adrenergic and dopaminergic systems.

Key Mechanisms:

- Adrenergic Receptor Modulation : The compound may act as an agonist or antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions.

- Neurotransmitter Release : It may facilitate the release of neurotransmitters such as norepinephrine and dopamine, impacting mood and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL can influence cell viability and proliferation in various cell lines. For instance:

- Neuroblastoma Cells : The compound showed a dose-dependent increase in cell viability, suggesting potential neuroprotective effects.

In Vivo Studies

In vivo studies conducted on animal models have provided insights into the pharmacological effects of this compound:

- Behavioral Studies : Mice treated with the compound exhibited increased locomotor activity and reduced anxiety-like behaviors in standard tests such as the open field test.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various cyclohexanol derivatives, including 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL. The results indicated that this compound significantly reduced neuronal apoptosis induced by oxidative stress in cultured neurons. This suggests a potential therapeutic application in neurodegenerative diseases.

Case Study 2: Cardiovascular Impact

Another investigation focused on the cardiovascular effects of the compound. In a rat model of hypertension, administration of 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL resulted in a significant reduction in blood pressure and heart rate variability, indicating its potential as an antihypertensive agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.